2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-5-6-10-17(15)21(27)22-13-14-28-19-12-11-18-23-24-20(26(18)25-19)16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZRVDOORGFQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic compound that has attracted considerable attention in the field of medicinal chemistry. Its unique structural features, including the presence of a triazolo-pyridazine moiety, suggest potential biological activities that warrant detailed investigation.
Structure and Synthesis
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C23H23N5O4
The synthesis typically involves multiple steps starting from readily available precursors. Key steps include the formation of the triazolopyridazine core and the introduction of various functional groups via coupling reactions such as Suzuki or Heck reactions.
Research indicates that this compound may exhibit significant inhibitory activity against specific kinases. In particular, studies have shown that derivatives of triazolo-pyridazine compounds can effectively inhibit c-Met kinase activity. For instance, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, indicating potent activity .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this class of compounds on various cancer cell lines. Notably:
- A549 (Lung Cancer) : IC50 = 1.06 ± 0.16 μM
- MCF-7 (Breast Cancer) : IC50 = 1.23 ± 0.18 μM
- HeLa (Cervical Cancer) : IC50 = 2.73 ± 0.33 μM
These results suggest that compounds within this category possess moderate to significant cytotoxicity against cancer cells, making them potential candidates for further development as therapeutic agents .
Table 1: Cytotoxicity and Kinase Inhibition Data
| Compound | Cell Line | IC50 (μM) | Kinase Target | IC50 (μM) |
|---|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met | 0.090 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met | 0.090 |
| Compound 12e | HeLa | 2.73 ± 0.33 | c-Met | 0.090 |
This table summarizes the cytotoxicity and kinase inhibition data for a closely related compound to provide insights into the biological activity of triazolo-pyridazine derivatives.
Comparison with Similar Compounds
Triazolo Ring Substituents
- 3-Phenyl group: The target compound’s phenyl group at the 3-position is shared with 3-((2-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol (), which demonstrated moderate bioactivity in docking studies. The phenyl group likely enhances π-π stacking interactions with target proteins .
Linker Modifications
- Ethoxyethyl spacer : The target compound’s ethoxyethyl linker is distinct from 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid (), where a thioether linker introduces sulfur-based polarity. Ethoxy spacers may confer metabolic stability over thioethers, which are prone to oxidation .
- Hydrazone linker : ’s compound employs a hydrazone linker, which is reversible under physiological conditions, contrasting with the stable ether linkage in the target compound .
Terminal Moieties
- Benzamide vs. Acetamide: The target’s benzamide group differs from N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (), where a 4-chlorobenzylamino group replaces the methyl-benzamide. Chlorine substituents often enhance lipophilicity and membrane permeability .
- Antioxidant conjugates: ’s N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide incorporates a bulky antioxidant group, which may improve radical-scavenging activity but reduce bioavailability compared to the target’s simpler benzamide .
Q & A
Q. What are the key steps and challenges in synthesizing 2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide?
The synthesis typically involves:
- Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., ethanol, 80°C) .
- Step 2: Etherification to introduce the ethoxyethyl linker, requiring precise control of reaction time and temperature to avoid side products .
- Step 3: Amide coupling between the triazolopyridazine intermediate and 2-methylbenzamide using coupling agents like EDCI/HOBt in DMF .
Challenges:
- Low yields due to steric hindrance during amide coupling.
- Purification difficulties arising from byproducts (e.g., unreacted starting materials).
Methodology: Optimize reaction conditions using microwave-assisted synthesis (e.g., 100°C, 30 min) to improve efficiency .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Key methods:
- NMR:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm for triazolopyridazine and benzamide), methyl groups (δ 2.3–2.5 ppm), and ethoxyethyl linker protons (δ 3.8–4.3 ppm) .
- ¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm) and aromatic carbons .
- HRMS: Validate molecular weight (e.g., calculated [M+H]+: 429.18, observed: 429.19) .
- HPLC: Assess purity (>95% using C18 column, acetonitrile/water gradient) .
Data contradictions: Discrepancies in NMR splitting patterns may arise from rotational isomerism; use 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Strategies:
- Solvent optimization: Replace DMF with THF to reduce polarity and improve solubility of intermediates .
- Catalyst screening: Test Pd/C or CuI for Suzuki-Miyaura cross-coupling steps (if applicable) .
- Temperature control: Use microwave irradiation to reduce reaction time (e.g., from 12 h to 30 min) .
Case study: A 30% yield increase was achieved by switching from conventional reflux to microwave-assisted synthesis for triazolopyridazine intermediates .
Q. What are the potential biological targets of this compound, and how can its activity be validated?
Hypothesized targets:
- Kinase inhibition: Structural analogs inhibit BRD4 and c-Myc pathways (e.g., AZD5153, a triazolopyridazine-based BRD4 inhibitor) .
- Anticancer activity: Similar compounds show IC₅₀ values <1 µM in cancer cell lines via apoptosis induction .
Validation methods:
Q. How can conflicting data in solubility and stability studies be resolved?
Common contradictions:
- Discrepancies in solubility (DMSO vs. aqueous buffers) due to aggregation.
- Degradation under acidic conditions .
Resolution strategies:
- Dynamic light scattering (DLS): Detect aggregates in solution .
- Forced degradation studies: Expose the compound to pH 1–13 and analyze via LC-MS to identify degradation products .
Q. What advanced techniques are used to study its mechanism of action in cellular models?
Approaches:
- CRISPR-Cas9 knockout: Validate target engagement by deleting putative kinase targets (e.g., BRD4) and assessing rescue effects .
- RNA-seq: Profile transcriptional changes (e.g., c-Myc downregulation) post-treatment .
- CETSA (Cellular Thermal Shift Assay): Confirm target binding by measuring protein thermal stability shifts .
Q. Methodological Resources
Q. Data Interpretation Guidelines
- Unexpected byproducts: Use HRMS and 2D NMR to identify structures (e.g., hydrolyzed amides or oxidized triazole rings) .
- Low cellular activity: Optimize prodrug strategies (e.g., esterification for improved permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
